![molecular formula C8H10Cl2N2O B2853105 Furo[3,2-c]pyridin-2-ylmethanamine dihydrochloride CAS No. 153863-96-8](/img/structure/B2853105.png)
Furo[3,2-c]pyridin-2-ylmethanamine dihydrochloride
説明
Furo[3,2-c]pyridin-2-ylmethanamine dihydrochloride is a chemical compound with the molecular formula C8H10Cl2N2O. It is a versatile small molecule scaffold used in various scientific research applications. The compound is characterized by its unique structure, which includes a furo[3,2-c]pyridine ring system.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of Furo[3,2-c]pyridin-2-ylmethanamine dihydrochloride typically involves the following steps:
Formation of the Furo[3,2-c]pyridine Ring: This step involves the cyclization of appropriate precursors under specific conditions to form the furo[3,2-c]pyridine ring.
Introduction of the Methanamine Group: The methanamine group is introduced through a series of reactions, including amination and reduction.
Formation of the Dihydrochloride Salt: The final step involves the conversion of the free base to its dihydrochloride salt by treatment with hydrochloric acid.
Industrial Production Methods
Industrial production of this compound involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process typically includes:
Bulk Synthesis: Large quantities of starting materials are reacted under controlled conditions to form the desired product.
Purification: The crude product is purified using techniques such as crystallization, distillation, or chromatography.
Quality Control: The final product is subjected to rigorous quality control tests to ensure it meets the required specifications.
化学反応の分析
Types of Reactions
Furo[3,2-c]pyridin-2-ylmethanamine dihydrochloride undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The compound can undergo substitution reactions, where functional groups are replaced by other groups under specific conditions.
Common Reagents and Conditions
Oxidation: Potassium permanganate, hydrogen peroxide, and other oxidizing agents.
Reduction: Sodium borohydride, lithium aluminum hydride, and other reducing agents.
Substitution: Various nucleophiles and electrophiles under appropriate conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxidized derivatives, while reduction may produce reduced forms of the compound.
科学的研究の応用
Cancer Treatment
Furo[3,2-c]pyridin-2-ylmethanamine dihydrochloride has shown promise as an inhibitor of the epidermal growth factor receptor (EGFR), which is often overexpressed in non-small cell lung cancer (NSCLC). Research indicates that compounds derived from this class can effectively suppress both wild-type and mutant forms of EGFR, demonstrating IC50 values in the nanomolar range . This suggests potential for developing targeted therapies that could overcome drug resistance commonly seen with existing EGFR inhibitors.
Neuroprotective Properties
Preliminary studies highlight the neuroprotective effects of this compound, particularly in the context of neurodegenerative diseases. Its anti-inflammatory properties may contribute to its effectiveness in mitigating neuroinflammation, a key factor in conditions such as Alzheimer's disease.
Anti-inflammatory Effects
Research has demonstrated that derivatives of furo[3,2-c]pyridin-2-ylmethanamine exhibit significant anti-inflammatory activities. In vitro studies have shown that these compounds can inhibit key inflammatory mediators, such as COX-1 and COX-2 enzymes, which are crucial in the inflammatory response .
Antimicrobial Properties
The compound also displays antimicrobial activity against a range of pathogens. This property is particularly beneficial for applications in pharmaceutical formulations aimed at treating infections or enhancing skin health through topical applications.
Case Studies and Research Findings
作用機序
The mechanism of action of Furo[3,2-c]pyridin-2-ylmethanamine dihydrochloride involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes, receptors, or other biomolecules, leading to various biological effects. The exact mechanism depends on the specific application and context in which the compound is used.
類似化合物との比較
Furo[3,2-c]pyridin-2-ylmethanamine dihydrochloride can be compared with other similar compounds, such as:
Furo[2,3-b]pyridine Derivatives: These compounds have a different ring structure but may exhibit similar chemical properties.
Pyridine Derivatives: Compounds with a pyridine ring that may have different substituents and functional groups.
Furan Derivatives: Compounds containing a furan ring that may have different biological activities.
The uniqueness of this compound lies in its specific ring structure and the presence of the methanamine group, which imparts distinct chemical and biological properties.
生物活性
Furo[3,2-c]pyridin-2-ylmethanamine dihydrochloride is a compound of increasing interest in medicinal chemistry due to its diverse biological activities. This article explores its synthesis, biological effects, structure-activity relationships (SAR), and potential therapeutic applications.
Synthesis and Structure
This compound can be synthesized through various methods involving the reaction of furo[3,2-c]pyridine derivatives with amine groups. The structural configuration plays a crucial role in determining its biological activity. The compound generally features a furan ring fused to a pyridine structure, which is critical for its interaction with biological targets.
Antitumor Activity
Recent studies have demonstrated that furo[3,2-c]pyridin-2-ylmethanamine derivatives exhibit significant antitumor activity. For instance, a series of compounds were evaluated against cancer cell lines such as HeLa and Vero. The most potent derivatives showed IC50 values indicating effective inhibition of cell proliferation:
Compound | Cell Line | IC50 (μg/mL) |
---|---|---|
5f | HeLa | 4.4 ± 0.3 |
5f | Vero | 6.4 ± 0.4 |
7b | HeLa | 5.4 ± 0.2 |
7b | Vero | 13.7 ± 0.4 |
These findings suggest that modifications to the amine groups can enhance the antitumor efficacy of these compounds .
Inhibition of Kinases
This compound has also been identified as a dual inhibitor of receptor tyrosine kinases, specifically Tie-2 and VEGFR2. These receptors are crucial in angiogenesis and tumor growth. The most active derivatives demonstrated IC50 values below 3 nM against both kinases, indicating their potential as therapeutic agents in cancer treatment .
Anti-inflammatory Effects
In addition to antitumor properties, certain derivatives have shown anti-inflammatory effects by inhibiting cyclooxygenase (COX) enzymes. A study evaluating COX inhibition reported the following IC50 values for selected compounds:
Compound | COX-1 IC50 (μM) | COX-2 IC50 (μM) |
---|---|---|
3b | 19.45 ± 0.07 | 42.1 ± 0.30 |
4b | 26.04 ± 0.36 | 31.4 ± 0.12 |
4d | 28.39 ± 0.03 | 23.8 ± 0.20 |
These results highlight the potential for developing anti-inflammatory drugs based on furo[3,2-c]pyridine scaffolds .
Structure-Activity Relationships (SAR)
The SAR studies indicate that the presence of specific functional groups significantly influences the biological activity of furo[3,2-c]pyridin-2-ylmethanamine derivatives:
- Amine Substituents : The type and position of amine groups can enhance or diminish activity against cancer cells.
- Furan Ring Modifications : Substituting the furan ring with other heterocycles can lead to increased antitumor activity.
- Alkyl Chain Length : Variations in alkyl chain length attached to the amine group can also affect potency.
Case Studies
- Cancer Treatment : A recent clinical study evaluated a novel furo[3,2-c]pyridine derivative in patients with advanced solid tumors, showing promising preliminary results in reducing tumor size and improving patient outcomes.
- Neuroprotective Effects : Compounds derived from furo[3,2-c]pyridine have shown potential neuroprotective effects against amyloid-beta-induced neurotoxicity, suggesting applications in Alzheimer's disease treatment .
特性
IUPAC Name |
furo[3,2-c]pyridin-2-ylmethanamine;dihydrochloride | |
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H8N2O.2ClH/c9-4-7-3-6-5-10-2-1-8(6)11-7;;/h1-3,5H,4,9H2;2*1H | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YCPNHDNMDQZRII-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CN=CC2=C1OC(=C2)CN.Cl.Cl | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H10Cl2N2O | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
221.08 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
153863-96-8 | |
Record name | furo[3,2-c]pyridin-2-ylmethanamine dihydrochloride | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。